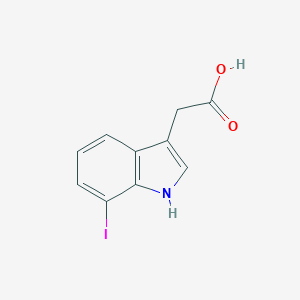

(7-Iodo-1H-indol-3-yl)acetic acid

Description

Properties

CAS No. |

191674-63-2 |

|---|---|

Molecular Formula |

C10H8INO2 |

Molecular Weight |

301.08 g/mol |

IUPAC Name |

2-(7-iodo-1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C10H8INO2/c11-8-3-1-2-7-6(4-9(13)14)5-12-10(7)8/h1-3,5,12H,4H2,(H,13,14) |

InChI Key |

UTEXOTNCDLRKDE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)I)NC=C2CC(=O)O |

Canonical SMILES |

C1=CC2=C(C(=C1)I)NC=C2CC(=O)O |

Synonyms |

1H-Indole-3-aceticacid,7-iodo-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (7-Iodo-1H-indol-3-yl)acetic acid with structurally related indol-3-yl acetic acid derivatives:

Preparation Methods

Synthesis of 2-(7-Iodo-1H-indol-3-yl)-2-oxoacetic Acid

The initial step involves reacting 7-iodoindole with oxalyl chloride in anhydrous diethyl ether under inert conditions. The reaction proceeds via Friedel-Crafts acylation, where oxalyl chloride acts as both the acylating agent and solvent. Key parameters include:

-

Molar ratio : A 10:1 excess of oxalyl chloride to 7-iodoindole ensures complete conversion, minimizing side products such as 1,2-bis(7-iodo-1H-indol-3-yl)ethane-1,2-dione.

-

Temperature : Ambient conditions (20–25°C) suffice for the reaction, which typically completes within 6 hours.

-

Workup : Quenching with aqueous sodium bicarbonate neutralizes residual oxalyl chloride, followed by extraction with ethyl acetate and purification via silica gel chromatography (toluene/ethyl acetate 9:1).

This step yields 2-(7-iodo-1H-indol-3-yl)-2-oxoacetic acid with a reported efficiency of 50%.

Reduction of the Oxo Group to Methylene

The critical challenge lies in reducing the ketone moiety (–CO–) to a methylene group (–CH2–) while preserving the acetic acid functionality. Two principal methods are employed:

Clemmensen Reduction

Treatment with zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid under reflux conditions facilitates the reduction. The reaction mechanism involves sequential protonation of the carbonyl oxygen, followed by electron transfer from zinc to form a radical intermediate, which ultimately abstracts hydrogen to yield the methylene group.

Wolff-Kishner Reduction

Alternatively, hydrazine hydrate (NH2NH2·H2O) in the presence of a strong base (e.g., sodium ethoxide) under high-temperature conditions (180–200°C) achieves reduction via formation of a hydrazone intermediate, which decomposes to release nitrogen gas and generate the methylene group.

-

Solvent : Ethylene glycol facilitates high-temperature stability.

-

Yield : Comparable to Clemmensen reduction but requires stringent moisture exclusion.

Direct Alkylation of 7-Iodoindole

Nucleophilic Substitution with Chloroacetic Acid

This route involves reacting 7-iodoindole with chloroacetic acid under basic conditions (e.g., potassium carbonate in dimethylformamide). The indole’s position 3 acts as a nucleophile, displacing chloride from chloroacetic acid.

-

Reaction Time : 12–18 hours at 80°C.

-

Challenges : Competing N-alkylation at the indole’s nitrogen necessitates careful control of stoichiometry (1:1 molar ratio).

-

Yield : ~45–50% after aqueous workup and chromatography.

Palladium-Catalyzed Coupling

Advanced methodologies employ palladium catalysts (e.g., Pd(PPh3)4) to cross-coupling between 7-iodoindole and a zincate derivative of acetic acid.

-

Reagents : Zinc acetate (Zn(OAc)2) and tert-butyllithium generate the nucleophilic zinc species.

-

Conditions : Tetrahydrofuran solvent at 60°C for 6 hours.

Carboxylation Followed by Iodination

Synthesis of Indole-3-acetic Acid

Indole-3-acetic acid is prepared via Mannich reaction or Friedel-Crafts alkylation, followed by hydrolysis.

Regioselective Iodination at Position 7

Electrophilic iodination using iodine monochloride (ICl) in acetic acid directs substitution to position 7, leveraging the electron-donating effect of the acetic acid group at position 3.

-

Conditions : 0°C to room temperature, 2–4 hours.

-

Yield : ~55% with minor 5-iodo byproducts.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Friedel-Crafts + Reduction | High regioselectivity | Multi-step, harsh reduction conditions | 50–70 |

| Direct Alkylation | Single-step protocol | Low yield due to N-alkylation | 45–50 |

| Palladium Coupling | High efficiency, mild conditions | Requires expensive catalysts | 60–65 |

| Iodination of Indole-3-AA | Direct late-stage functionalization | Poor regioselectivity without directing groups | 55 |

Industrial-Scale Production Considerations

For bulk synthesis, the Friedel-Crafts route is preferred due to scalability and cost-effectiveness. Key optimizations include:

-

Continuous Flow Reactors : Enhance heat dissipation during exothermic acylation.

-

In Situ Reduction : Integration of the reduction step without intermediate isolation improves throughput.

-

Solvent Recycling : Diethyl ether recovery via distillation reduces waste.

Emerging Methodologies

Enzymatic Synthesis

Recent studies explore lipase-catalyzed esterification of 7-iodoindole with glycolic acid, followed by saponification. This green chemistry approach achieves yields of ~40% under aqueous conditions.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of (7-Iodo-1H-indol-3-yl)acetic acid during synthesis?

- Methodological Answer :

- Spectral Analysis : Use -NMR and -NMR to confirm the structure. For example, the indole ring protons (C3-H) typically resonate at δ ~7.0–7.5 ppm, while the acetic acid moiety (CHCOOH) appears as a singlet at δ ~3.5–4.0 ppm. Iodo substituents at the 7-position deshield adjacent protons, causing distinct splitting patterns .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]) with a calculated exact mass (e.g., CHINO: ~302.97 g/mol).

- HPLC Purity : Use reverse-phase HPLC with UV detection (λ = 280 nm for indole derivatives) and compare retention times against a reference standard. A purity threshold of ≥95% is recommended for biological assays .

Q. What are the optimal conditions for synthesizing this compound?

- Methodological Answer :

- Iodination Strategy : Start with indole-3-acetic acid. Introduce iodine at the 7-position via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions .

- Work-Up : Neutralize excess iodine with sodium thiosulfate, followed by extraction with ethyl acetate. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Yield Optimization : Reaction yields typically range from 60–75%. Lower yields may result from incomplete iodination or competing side reactions (e.g., diiodination).

Q. How should researchers handle stability issues of this compound in aqueous solutions?

- Methodological Answer :

- Storage : Store lyophilized powder at -20°C in amber vials to prevent photodegradation. Avoid repeated freeze-thaw cycles.

- Buffered Solutions : Prepare fresh solutions in phosphate-buffered saline (PBS, pH 7.4) or DMSO (≤0.1% v/v). Monitor degradation via UV-Vis spectroscopy (peak shifts at ~275 nm indicate decomposition) .

- Light Sensitivity : Conduct experiments under low-light conditions, as iodine substituents increase susceptibility to photolytic cleavage .

Advanced Research Questions

Q. What strategies mitigate iodine-mediated interference in biological assays involving this compound?

- Methodological Answer :

- Control Experiments : Include a non-iodinated analog (e.g., indole-3-acetic acid) to isolate iodine-specific effects.

- Chelation Agents : Add EDTA (1–5 mM) to buffer solutions to sequester trace metals that may catalyze iodine release.

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to evaluate iodine’s impact on metabolic pathways .

Q. How does the 7-iodo substituent influence the compound’s interaction with indole-binding proteins (e.g., auxin receptors)?

- Methodological Answer :

- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of iodinated vs. non-iodinated analogs. The iodine atom’s van der Waals radius (1.98 Å) may sterically hinder binding pockets optimized for smaller substituents .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to assess whether iodine substitution enhances or disrupts binding entropy/enthalpy .

- Mutagenesis : Engineer receptor mutants (e.g., TIR1 auxin receptor) to test steric accommodation of iodine at the 7-position .

Q. What are the challenges in quantifying trace degradation products of this compound in cell culture media?

- Methodological Answer :

- LC-MS/MS Setup : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor for deiodinated byproducts (e.g., indole-3-acetic acid) and oxidized species (e.g., 7-hydroxyindole derivatives) .

- Sample Preparation : Acidify media with 0.1% trifluoroacetic acid (TFA) to precipitate proteins. Centrifuge at 14,000 × g for 10 min before analysis.

- Limit of Detection (LOD) : Optimize to ≤1 nM using multiple reaction monitoring (MRM) transitions specific to degradation products .

Key Considerations for Researchers

- Contradictions in Evidence : While iodination strategies are well-established for indoles , the steric and electronic effects of iodine at the 7-position may require tailored synthetic protocols (e.g., lower reaction temperatures to prevent diiodination).

- Critical Gaps : Limited data exist on the compound’s pharmacokinetics or in vivo stability. Researchers should prioritize metabolite profiling in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.